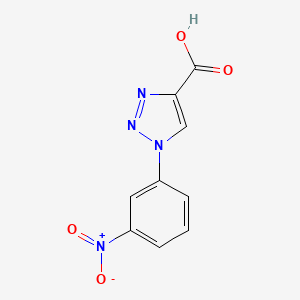

1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-nitrophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-9(15)8-5-12(11-10-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUTUVUHTBFLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the

Foreword: The Strategic Importance of the Triazole Scaffold

The 1,2,3-triazole heterocycle has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry and drug development.[1][2] This transformation was catalyzed by the advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which offers a highly efficient, regioselective, and biocompatible route to these stable aromatic systems.[1] The resulting 1,4-disubstituted triazole core acts as a bioisostere for amide bonds, participates in favorable dipole-dipole interactions and hydrogen bonding, and provides a rigid scaffold for orienting pharmacophoric groups.[3][4] The title compound, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, incorporates three key functionalities: the stable triazole ring, a synthetically versatile carboxylic acid handle, and an electronically distinct nitrophenyl group, making it a valuable building block for the synthesis of novel therapeutic agents, particularly in the fields of anticancer, antimicrobial, and antitrypanosomal research.[4][5][6] This guide provides a detailed, mechanistically-grounded protocol for its synthesis, aimed at researchers and drug development professionals.

Retrosynthetic Strategy

The most logical and efficient approach to the target molecule involves a convergent synthesis strategy centered on the formation of the triazole ring. The primary disconnection is across the triazole core, leveraging the power of the Huisgen 1,3-dipolar cycloaddition.[7][8] This retrosynthetic analysis breaks the target molecule down into two key precursors: an aryl azide and a terminal alkyne.

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous as it builds the core heterocyclic scaffold from readily available starting materials in a highly controlled manner. The carboxylic acid is protected as an ethyl ester during the cycloaddition to prevent potential side reactions and is deprotected in the final step.

Synthesis of Precursors

Preparation of 3-Nitrophenyl Azide

The synthesis of 3-nitrophenyl azide is a well-established, two-step, one-pot procedure starting from 3-nitroaniline. The core of this synthesis is the diazotization of the primary amine followed by substitution with an azide nucleophile.

Mechanism & Rationale: The reaction begins with the formation of nitrous acid (in situ from sodium nitrite and a strong acid like HCl). The electrophilic nitrosonium ion (NO⁺) is then attacked by the primary amine of 3-nitroaniline. Subsequent dehydration yields a diazonium salt. This intermediate is highly reactive and is typically kept at low temperatures (0-5 °C) to prevent decomposition. The introduction of sodium azide leads to a nucleophilic substitution reaction, displacing the dinitrogen gas (N₂) and forming the desired aryl azide.[9][10]

Experimental Protocol: Synthesis of 3-Nitrophenyl Azide

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-nitroaniline (10 mmol) in a solution of hydrochloric acid (6 M, 10 mL) cooled in an ice-salt bath to 0 °C.[9]

-

Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (15 mmol in 25 mL of water) dropwise over 30 minutes.[9] The formation of the diazonium salt may be observed. Stir the reaction mixture for an additional 30 minutes at this temperature.

-

Azidation: Prepare a solution of sodium azide (40 mmol in 50 mL of water). Add this solution dropwise to the cold diazonium salt suspension. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Azides can be explosive, especially in the presence of heavy metals or upon heating.

-

Reaction Completion & Workup: After the addition is complete, allow the reaction to stir for 2 hours, letting it slowly warm to room temperature.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting 3-nitrophenyl azide is typically obtained as a yellow oil and is often pure enough to be used in the next step without further purification.[9]

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 3-Nitroaniline | 138.12 | 10 | 1.38 g |

| Sodium Nitrite | 69.00 | 15 | 1.04 g |

| Sodium Azide | 65.01 | 40 | 2.60 g |

| Hydrochloric Acid (6M) | 36.46 | - | 10 mL |

Alkyne Precursor: Ethyl Propiolate

Ethyl propiolate is the chosen C3 synthon for this synthesis. It is commercially available and serves as a stable, easy-to-handle precursor for the triazole-4-carboxylic acid moiety. The ethyl ester group is robust enough to withstand the cycloaddition conditions and can be readily hydrolyzed in the final step.

Core Synthesis: The Click Reaction

The key bond-forming event is the [3+2] cycloaddition between 3-nitrophenyl azide and ethyl propiolate. While the thermal Huisgen cycloaddition is possible, it lacks regioselectivity, producing a mixture of 1,4- and 1,5-disubstituted triazoles.[8] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a vastly superior alternative, yielding the desired 1,4-regioisomer almost exclusively.[1][5][11]

Caption: Overall synthetic workflow for the target molecule.

Mechanism & Rationale: The Cu(I) catalyst is central to the reaction's success. It first coordinates with the terminal alkyne (ethyl propiolate) to form a copper(I) acetylide intermediate. This activation lowers the energy barrier for the reaction. The azide then coordinates to the copper center, and a concerted cycloaddition proceeds through a six-membered metallacycle intermediate, which then collapses to form the stable 1,4-disubstituted triazole ring, regenerating the Cu(I) catalyst. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable and readily available Cu(II) salt (e.g., CuSO₄·5H₂O).

Experimental Protocol: Synthesis of Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

-

Setup: In a round-bottom flask, dissolve 3-nitrophenyl azide (10 mmol) and ethyl propiolate (11 mmol) in a 1:1 mixture of tert-butanol and water (50 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (1.0 mmol in 2 mL of water). In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5 mmol in 2 mL of water).

-

Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will often change color, indicating the formation of the copper-acetylide complex.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting azide spot has disappeared.

-

Workup & Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester intermediate.

Final Step: Saponification

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is achieved through a standard base-catalyzed saponification reaction.

Experimental Protocol:

-

Setup: Dissolve the purified ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (8 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio, 40 mL).

-

Hydrolysis: Add sodium hydroxide (16 mmol, 2 equivalents) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

Acidification & Isolation: Cool the reaction mixture in an ice bath and slowly acidify to pH ~2-3 by adding cold 1M HCl. A precipitate of the carboxylic acid product should form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product, this compound, is typically obtained as a stable solid.[12][13]

Characterization Data

The structural confirmation of the final product and key intermediates is crucial. The following data are representative of what should be expected.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Appearance |

| 3-Nitrophenyl azide | C₆H₄N₄O₂ | 164.12 | Yellow oil[9] |

| Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | C₁₁H₁₀N₄O₄ | 262.22 | Off-white to pale yellow solid |

| This compound | C₉H₆N₄O₄ | 234.17 | White to off-white solid[12][13] |

Expected Spectroscopic Data for the Final Product:

-

¹H NMR (DMSO-d₆): Expect signals for the triazole proton (singlet, ~9.0 ppm), aromatic protons on the nitrophenyl ring (multiplets, ~7.8-8.8 ppm), and a broad singlet for the carboxylic acid proton (>13 ppm).

-

¹³C NMR (DMSO-d₆): Expect signals for the carbons of the triazole ring, the nitrophenyl ring (including the C-NO₂), and the carboxylic acid carbonyl (~160-165 ppm).

-

IR (KBr, cm⁻¹): Expect characteristic peaks for O-H stretch (broad, ~2500-3300), C=O stretch (~1700), N=N stretch (triazole), and N-O stretches for the nitro group (~1530 and ~1350).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₉H₆N₄O₄: 234.04. Found: [M-H]⁻ 233.03 or [M+H]⁺ 235.05.[13]

Conclusion

The synthesis of this compound is a robust and reliable process rooted in fundamental organic reactions. The strategy, which leverages a highly efficient and regioselective CuAAC reaction, allows for the convergent assembly of this valuable building block from simple, commercially available precursors. The protocols described herein are scalable and provide a solid foundation for researchers in medicinal chemistry to access this and related scaffolds for the development of next-generation therapeutics. The synthetic versatility of both the carboxylic acid and the nitro group offers numerous avenues for further derivatization and library synthesis, underscoring the compound's potential in drug discovery programs.

References

- Choudhary, A., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ACS Omega.

-

Wikipedia. (2024). 1,3-Dipolar cycloaddition. Retrieved from [Link]

- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

- MDPI. (2021).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

- The Royal Society of Chemistry. (2015). Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes. Organic & Biomolecular Chemistry.

- MDPI. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.).

-

PubChem. (n.d.). 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenyl azide. Retrieved from [Link]

-

LookChem. (n.d.). 3-nitrobenzoyl azide. Retrieved from [Link]

- MDPI. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank.

- National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed Central.

- ResearchGate. (2015). The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine.

- African Journal of Biomedical Research. (2025). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. African Journal of Biomedical Research.

- PubMed. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Chemistry & Biodiversity.

- National Center for Biotechnology Information. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PubMed Central.

- MDPI. (2023). Atmospheric Photochemical Oxidation of 4-Nitroimidazole.

- INIS-IAEA. (2017).

- PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment.

- Cardiff University ORCA. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. ORCA.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. 3-nitrophenyl azide synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 12. americanelements.com [americanelements.com]

- 13. PubChemLite - this compound (C9H6N4O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Synthesis, Properties, and Applications

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and materials science, largely due to its favorable chemical properties and the efficiency with which it can be synthesized.[1][2][3][4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the 1,4-disubstituted 1,2,3-triazole ring system readily accessible.[5] This guide provides a comprehensive technical overview of a specific derivative, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid , a molecule of interest for its potential applications stemming from the combined functionalities of the triazole ring, the electron-withdrawing nitrophenyl group, and the reactive carboxylic acid handle.

This document is intended for researchers, chemists, and drug development professionals, offering insights into the synthesis, detailed chemical and physical properties, spectral characterization, and potential reactivity of this compound. The information presented herein is grounded in established chemical principles and supported by spectroscopic data to ensure scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its handling, characterization, and application in further chemical synthesis or biological assays.

| Property | Value | Source |

| CAS Number | 944905-90-2 | [6][7] |

| Molecular Formula | C₉H₆N₄O₄ | [6][8] |

| Molecular Weight | 234.17 g/mol | [8] |

| Monoisotopic Mass | 234.03891 Da | [8] |

| Appearance | Light green solid | [9] |

| Predicted XLogP3 | 1.0 | [8] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This method offers high regioselectivity, yielding exclusively the 1,4-disubstituted isomer, and proceeds under mild conditions with high yields.[5] The overall synthetic strategy involves two primary stages: the synthesis of the key azide intermediate and the subsequent cycloaddition.

Part 1: Synthesis of 3-Nitrophenyl Azide (Starting Material)

The precursor, 3-nitrophenyl azide, is synthesized from 3-nitroaniline via a diazotization reaction followed by substitution with sodium azide.

Experimental Protocol:

-

Diazotization: 3-nitroaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled in an ice bath.[10]

-

An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C). This in situ generates nitrous acid, which reacts with the aromatic amine to form a diazonium salt. The presence of a strong acid is crucial to prevent the newly formed nitrous acid from decomposing and to keep the aniline derivative protonated.

-

Azide Substitution: An aqueous solution of sodium azide is then added slowly to the diazonium salt solution.[10] The highly reactive diazonium group is an excellent leaving group (as dinitrogen gas) and is readily displaced by the azide nucleophile.

-

Work-up: The reaction mixture is stirred for a period to ensure complete reaction, after which the product, 3-nitrophenyl azide, is extracted using an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated to yield the crude azide, which is often used in the next step without further purification.[10]

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the synthesis is the "click" reaction between 3-nitrophenyl azide and propiolic acid.

Experimental Protocol:

-

Reaction Setup: In a suitable solvent, propiolic acid and 3-nitrophenyl azide are combined.

-

Catalyst System: A source of copper(I) is introduced. This is often generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate. The catalyst is essential for lowering the activation energy of the cycloaddition and ensuring the high regioselectivity for the 1,4-isomer.

-

Reaction Conditions: The reaction is typically stirred at room temperature. The mild conditions are a key advantage of the CuAAC reaction.

-

Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration or extraction, followed by purification, often through recrystallization, to yield this compound as a solid.[9]

Caption: Synthetic workflow for the target compound.

Spectral Analysis and Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides key information about the functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[9]

-

C-H Stretch (Aromatic/Triazole): Aromatic C-H stretching vibrations typically appear around 3113 cm⁻¹.[9]

-

C=O Stretch: A strong absorption band around 1695 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[9]

-

C=C and C=N Stretches: Aromatic and triazole ring C=C and C=N stretching vibrations are observed in the 1594-1631 cm⁻¹ region.[9]

-

N=N Stretch: The triazole N=N stretch is typically found around 1390 cm⁻¹.[9]

-

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro group are expected at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H-NMR (in DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically above 13 ppm, due to the acidic nature of the proton.[9]

-

Triazole Proton (C5-H): A singlet corresponding to the proton on the C5 position of the triazole ring is anticipated around 9.05 ppm.[9] The deshielding effect of the adjacent nitrogen atoms and the aromatic nature of the ring contribute to this downfield shift.

-

Aromatic Protons (Nitrophenyl Ring): The four protons on the 3-nitrophenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.9 and 8.9 ppm.[9] The electron-withdrawing nitro group and the triazole ring influence their chemical shifts.

-

-

¹³C-NMR:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically around 160-170 ppm.

-

Triazole Carbons (C4 and C5): The two carbons of the triazole ring will have distinct chemical shifts, influenced by their substitution and position within the ring.

-

Aromatic Carbons (Nitrophenyl Ring): Six distinct signals are expected for the carbons of the nitrophenyl ring, with the carbon attached to the nitro group being significantly deshielded.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at an m/z of approximately 234.04.[9] Fragmentation patterns in negative-ion mass spectrometry of nitrophenyl-substituted triazoles can be complex, often involving the loss of NO or cleavage of the triazole ring.[11]

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its three key structural components.

Caption: Key reactivity sites of the target molecule.

-

Triazole Ring: The 1,2,3-triazole ring is known for its high degree of aromaticity and thermal stability.[3][12] It is generally resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions. The presence of an electron-withdrawing group on the N1 nitrogen can, in some specific cases and under transition metal catalysis, lead to ring-opening to form carbene intermediates, though this is not a common reaction pathway under standard conditions.[13]

-

Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional handle for further synthetic modifications. It can readily undergo:

-

Esterification: Reaction with alcohols under acidic catalysis to form the corresponding esters.

-

Amide Formation: Activation with coupling reagents (e.g., DCC, EDC, HATU) followed by reaction with amines to produce a diverse range of amides. This is a particularly important reaction in medicinal chemistry for building larger, more complex molecules.[14]

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. It also serves as a precursor to an amino group upon reduction (e.g., using Sn/HCl, H₂/Pd-C), which can then be further functionalized, for instance, through diazotization or acylation.

Potential Applications and Future Directions

The structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

-

Drug Discovery: The 1,2,3-triazole nucleus is considered a bioisostere for amide bonds and is found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] The carboxylic acid group allows for the covalent attachment of this scaffold to other pharmacophores or biomolecules, making it a key intermediate in fragment-based drug discovery.[14] For instance, related triazole carboxylic acids have been investigated as inhibitors of enzymes like carbonic anhydrase and cathepsin B.[15]

-

Materials Science: The rigid, planar, and polar nature of the triazole ring, combined with the potential for hydrogen bonding from the carboxylic acid, makes this molecule an interesting candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

-

Chemical Biology: The carboxylic acid handle can be used to conjugate the nitrophenyl-triazole moiety to proteins, peptides, or other biomolecules to serve as a probe or labeling agent.

Conclusion

This compound is a synthetically accessible and chemically versatile molecule. Its preparation via the robust CuAAC reaction provides a reliable route to this specific isomer. The presence of three distinct functional regions—the stable triazole core, the electron-deficient nitrophenyl ring, and the reactive carboxylic acid—offers a multitude of opportunities for further chemical elaboration. This guide has provided a detailed overview of its synthesis, physicochemical properties, and spectral characteristics, establishing a solid foundation for its use in advanced research endeavors in medicinal chemistry, materials science, and beyond.

References

- Bowie, J. H., & Kallury, R. K. M. R. (1974). THE MASS SPECTRA OF 1,2,4-TRIAZOLES We have previously shown how a nitrophenyl substituent may stabilize the molecular anions of. Organic Mass Spectrometry, 9(10), 1046-1052.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- de Oliveira, F. C., et al. (2022). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 27(10), 3249.

- Nahi, H. A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 416-422.

- Aksu, M., et al. (2011). (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2559.

- Guranowski, A., et al. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Organic Letters, 13(16), 4344–4347.

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

-

AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]

- Van der Eycken, J., et al. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 25(10), 2348.

- Zhang, Y., et al. (2020). Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry, 12(15), 1419–1436.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

- Alyoubi, A. O., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078.

- Kumar, V., et al. (2016). Study of Thermal Decomposition Mechanisms and Absorption Cross Section of Nitro-Rich Phenyl- And Bis-Series 1,2,3-triazoles. Applied Optics, 55(4), 817-824.

- Manicke, N. E., et al. (2017). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Clinical Chemistry, 63(5), 1017–1025.

- Pop, F., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8881.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

da Silva, A. B. F., et al. (2020). 1H-[5][6][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 31(7), 1495-1506.

- Yaremchuk, K., et al. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids.

-

ResearchGate. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

- Samorokov, V. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)

- El-Hashash, M. A., et al. (2000). SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]. Indian Journal of Chemistry - Section B, 39(7), 517-522.

- Angeli, A., et al. (2020). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Bioorganic Chemistry, 100, 103932.

- Patel, J. S., et al. (2025). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. African Journal of Biomedical Research, 28(1S), 5902.

- Kaur, H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 858225.

- Gnezdilov, O. I., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules, 27(6), 1918.

- Kumar, R., et al. (2021). Triazole analogues as potential pharmacological agents: a brief review. Future Journal of Pharmaceutical Sciences, 7(1), 1-17.

- Al-Omair, M. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(3), 391.

- Hesse, M., et al. (2008). 5 Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry (pp. 204-247). Georg Thieme Verlag.

- Pagacz-Kostrzewa, M., et al. (2020). FTIR matrix isolation studies of thermal decomposition of 1,2,4-triazolyl-3-carboxylic acid. Journal of Molecular Structure, 1217, 127938.

- Cheng, Y. R. (n.d.).

- Vasylyev, M. V., et al. (2005). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Journal of Molecular Structure: THEOCHEM, 727(1-3), 19-27.

-

PubChem. (n.d.). 1-phenyl-1H-1,2,4-triazole. Retrieved from [Link]

Sources

- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. arctomsci.com [arctomsci.com]

- 8. PubChemLite - this compound (C9H6N4O4) [pubchemlite.lcsb.uni.lu]

- 9. orientjchem.org [orientjchem.org]

- 10. 3-nitrophenyl azide synthesis - chemicalbook [chemicalbook.com]

- 11. connectsci.au [connectsci.au]

- 12. Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By integrating established principles with field-proven insights, this guide offers a robust framework for the unambiguous identification and purity assessment of this compound.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. This compound, with its constituent triazole, nitrophenyl, and carboxylic acid moieties, presents a unique spectroscopic fingerprint. A thorough analysis of this fingerprint is not merely an academic exercise; it is a critical step in ensuring the compound's identity, purity, and stability, which are foundational to any subsequent biological evaluation. This guide will provide the necessary tools to interpret the spectroscopic data of this molecule with confidence.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound (C₉H₆N₄O₄) is central to understanding its spectroscopic behavior.[1] The key structural features include a triazole ring, a meta-substituted nitrophenyl group, and a carboxylic acid function. Each of these components will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | COOH |

| ~9.0 | s | 1H | H-5 (triazole) |

| ~8.8 | t, J ≈ 2 Hz | 1H | H-2' (phenyl) |

| ~8.5 | dd, J ≈ 8, 2 Hz | 1H | H-4' (phenyl) |

| ~8.3 | dd, J ≈ 8, 2 Hz | 1H | H-6' (phenyl) |

| ~7.9 | t, J ≈ 8 Hz | 1H | H-5' (phenyl) |

Expertise & Experience: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to form hydrogen bonds will prevent the rapid exchange of the carboxylic acid proton, allowing for its observation as a broad singlet at a downfield chemical shift.[2] The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.[3][4] For instance, the electron-withdrawing nature of the nitro group and the triazole ring will deshield the aromatic protons, pushing their signals downfield. The singlet at approximately 9.0 ppm is characteristic of the lone proton on the triazole ring.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

B. ¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | COOH |

| ~148 | C-3' (phenyl, C-NO₂) |

| ~145 | C-4 (triazole) |

| ~137 | C-1' (phenyl) |

| ~131 | C-5' (phenyl) |

| ~128 | C-5 (triazole) |

| ~126 | C-6' (phenyl) |

| ~121 | C-4' (phenyl) |

| ~120 | C-2' (phenyl) |

Expertise & Experience: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The carboxylic acid carbon is expected at the most downfield position due to the strong deshielding effect of the two oxygen atoms.[2] The carbon atom attached to the nitro group (C-3') will also be significantly downfield. The two carbons of the triazole ring will have distinct chemical shifts, with the one bearing the carboxylic acid group (C-4) being more downfield.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is required.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ 39.52 ppm).[5]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | C-H stretch (aromatic and triazole) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1530 & 1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

| 1600-1450 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Medium | C-N stretch |

Expertise & Experience: The FT-IR spectrum of this compound is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[2][6] This broadness is a key identifying feature. The strong carbonyl (C=O) stretch around 1710 cm⁻¹ further confirms the carboxylic acid functionality.[2] The two strong bands for the nitro group are also highly diagnostic.[7]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 235.04619 |

| [M+Na]⁺ | 257.02813 |

| [M-H]⁻ | 233.03163 |

Data predicted based on the compound's molecular formula C₉H₆N₄O₄.[8]

Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The observation of the molecular ion peak with high mass accuracy provides strong evidence for the compound's identity. Electrospray ionization (ESI) is a suitable ionization technique for this polar, acidic molecule, and can be run in both positive and negative ion modes.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated from the molecular formula. The difference should be within a few parts per million (ppm).

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic characterization of this compound requires a multi-faceted approach. While each technique provides valuable pieces of the structural puzzle, it is the synergy of ¹H NMR, ¹³C NMR, FT-IR, and MS that allows for an unambiguous confirmation of the compound's identity and purity. This guide has outlined the expected spectroscopic data, the rationale behind the interpretation, and robust protocols for data acquisition. By following these principles, researchers can ensure the scientific integrity of their work and build a solid foundation for further investigation into the therapeutic potential of this and related molecules.

References

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- The Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science.

-

MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H-NMR of 1-(3-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

PubChem. (n.d.). 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

-

ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-phenyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Nitrophenyl)-1H-1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C9H6N4O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Crystal Structure of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its rigid framework and capacity for hydrogen bonding. This guide provides a comprehensive technical analysis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a molecule of significant interest due to the combined electronic and structural contributions of its nitrophenyl, triazole, and carboxylic acid functionalities. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document synthesizes experimental data from closely related analogues and established principles of crystallography to present a robust, predictive model of its solid-state architecture. We will explore the synthesis, spectroscopic characterization, and a detailed, data-driven prediction of its crystal packing and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the structural chemistry of this important class of molecules.

Introduction: The Scientific Rationale

The convergence of a 1,2,3-triazole ring, a carboxylic acid group, and a nitrophenyl substituent within a single molecular entity creates a fascinating subject for crystallographic study. Each component imparts distinct properties that are expected to govern the molecule's self-assembly into a crystalline lattice.

-

The 1,2,3-Triazole Core: This five-membered heterocycle is a well-established bioisostere for amide bonds and serves as a rigid linker in drug design.[1] Its nitrogen atoms are excellent hydrogen bond acceptors, playing a pivotal role in defining supramolecular architecture.

-

The Carboxylic Acid Moiety: As a classic hydrogen bond donor and acceptor, the carboxylic acid group is known to form highly predictable and stable supramolecular synthons, most notably the centrosymmetric R²₂(8) dimer.[2][3]

-

The 3-Nitrophenyl Group: The strongly electron-withdrawing nitro group significantly influences the molecule's electronic properties. In the solid state, it is a key player in crystal packing, frequently participating in weak C–H···O hydrogen bonds and O···N interactions.[4][5][6] The "meta" substitution pattern further dictates the molecule's overall geometry and potential for specific packing motifs.

Understanding how these functional groups cooperate and compete to form a stable crystal lattice is crucial for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical parameters in drug development.

Synthesis and Spectroscopic Characterization

The synthesis of 1,4-disubstituted 1,2,3-triazoles is reliably achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The synthesis of the title compound would logically follow a similar, well-trodden path.

Predicted Synthetic Pathway

The most plausible synthetic route begins with the synthesis of 3-nitrophenyl azide from 3-nitroaniline, followed by a CuAAC reaction with ethyl propiolate. The final step involves the saponification of the resulting ester to yield the target carboxylic acid.

Caption: Predicted synthesis workflow for the target compound.

Experimental Protocol: Synthesis

-

Synthesis of 3-Nitrophenyl Azide: 3-nitroaniline is diazotized with sodium nitrite in an acidic aqueous solution (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then treated in situ with sodium azide to yield 3-nitrophenyl azide, which is typically extracted and used without extensive purification.

-

CuAAC Reaction: 3-nitrophenyl azide and ethyl propiolate are dissolved in a suitable solvent system, such as a t-butanol/water mixture. A copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Saponification: The crude ester product is hydrolyzed using a base, such as sodium hydroxide, in an alcohol/water solvent mixture. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which is then collected by filtration, washed, and dried.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.[7] Slow evaporation from a variety of solvents is the most common technique for small organic molecules.

-

Protocol: A saturated solution of the purified carboxylic acid is prepared in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at a slightly elevated temperature. The solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.[8][9][10]

| Technique | Expected Observations |

| ¹H NMR | A broad singlet for the carboxylic acid proton (>12 ppm); a singlet for the triazole C5-H (around 8.5-9.0 ppm); multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the four protons of the 3-nitrophenyl ring.[11] |

| ¹³C NMR | A signal for the carboxyl carbon (~160-165 ppm); signals for the triazole carbons (~125-145 ppm); signals for the aromatic carbons, including the carbon bearing the nitro group (~148 ppm).[11] |

| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid (~2500-3300); a C=O stretch (~1700); asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350); C=N and N=N stretches from the triazole ring. |

| Mass Spec (HRMS) | The calculated exact mass for C₉H₆N₄O₄ [M+H]⁺ would be confirmed, providing elemental composition. |

Crystal Structure Analysis: A Predictive Model

In the absence of an experimental structure, we can predict the crystallographic parameters and intermolecular interactions by drawing parallels with published structures of similar molecules, such as 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole and various phenolic acid triazole derivatives.[11][12]

Predicted Crystallographic Data

The molecule is likely to crystallize in a centrosymmetric space group, such as P2₁/c or P-1, which are common for small organic molecules.

| Parameter | Predicted Value / Description |

| Chemical Formula | C₉H₆N₄O₄ |

| Formula Weight | 234.17 g/mol |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Z (Molecules/Unit Cell) | 2 or 4 |

| Key Dihedral Angles | The nitrophenyl ring is expected to be twisted relative to the triazole ring, with a dihedral angle likely in the range of 20-50°. |

Molecular Geometry

The core 1,2,3-triazole ring will be essentially planar. The carboxylic acid group may exhibit some torsion relative to the triazole ring to accommodate crystal packing forces. The most significant conformational flexibility lies in the rotation of the nitrophenyl ring relative to the triazole ring. This dihedral angle is a compromise between minimizing steric hindrance and optimizing intermolecular interactions.[13][14]

Caption: 2D structure of the target molecule.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a network of hydrogen bonds and other weak interactions, creating a stable three-dimensional architecture.

Primary Interaction: The Carboxylic Acid Dimer

The most powerful and predictable interaction is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[2] This O–H···O hydrogen bond forms the classic R²₂(8) graph set motif, a robust synthon that is a primary driver of crystallization in carboxylic acids.[15]

Secondary Interactions: Triazole and Nitro Group Involvement

Once the primary dimer is formed, the triazole and nitro groups will direct the packing of these dimers.

-

C–H···N Hydrogen Bonds: The acidic proton on the triazole ring (C5-H) can act as a weak hydrogen bond donor to a nitrogen atom on a neighboring triazole ring or an oxygen atom of a nitro group.

-

C–H···O Hydrogen Bonds: Aromatic C-H groups on the nitrophenyl ring can form weak hydrogen bonds with the oxygen atoms of the nitro or carboxylic acid groups on adjacent molecules.[12][16]

-

π–π Stacking: The electron-deficient nitrophenyl ring and the triazole ring are candidates for π–π stacking interactions, which would contribute to the overall stability of the crystal lattice.[17]

-

Nitro Group Interactions: The nitro group itself can participate in specific O···N interactions with neighboring nitro groups, a recognized stabilizing force in the crystal packing of nitroaromatic compounds.[4][5]

Caption: Predicted network of key intermolecular interactions.

Conclusion and Future Directions

This guide presents a scientifically grounded, predictive framework for understanding the crystal structure of this compound. Based on the established chemistry of its constituent functional groups and data from analogous structures, we predict a crystal lattice dominated by robust carboxylic acid R²₂(8) dimers. These primary structural units are likely organized into a three-dimensional network through a combination of weaker C–H···O/N hydrogen bonds, π–π stacking, and specific nitro group interactions.

The definitive validation of this model awaits experimental determination via single-crystal X-ray diffraction.[18][19][20] Such an analysis would provide precise bond lengths, angles, and conformational data, allowing for a direct comparison with the predictions outlined herein. Furthermore, computational crystal structure prediction (CSP) studies could generate a landscape of energetically favorable polymorphs, offering invaluable insight for pharmaceutical development by identifying the most stable solid form.[21][22][23][24] The synthesis and structural elucidation of this molecule and its derivatives remain a fertile ground for research, promising deeper insights into the principles of crystal engineering and the rational design of functional molecular solids.

References

-

Computational prediction of organic crystal structures and polymorphism. (n.d.). Royal Society of Chemistry.[Link]

-

Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery.[Link]

-

Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv.[Link]

-

Importance of O...N interaction between nitro groups in crystals. (2013). ResearchGate.[Link]

-

Ding, Y. (2021). Computational prediction of organic crystal structures. UCL Discovery.[Link]

-

Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering.[Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). ResearchGate.[Link]

-

Daszkiewicz, M. (2013). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm.[Link]

-

Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. (2023). National Center for Biotechnology Information.[Link]

-

Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022). MDPI.[Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). International Journal of Biosciences and Research.[Link]

-

Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. (2023). National Center for Biotechnology Information.[Link]

-

4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. (2017). CORE.[Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure.[Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). National Center for Biotechnology Information.[Link]

-

Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). Iraqi Journal of Science.[Link]

-

Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2022). AIP Publishing.[Link]

-

Small molecule crystallography. (n.d.). Excillum.[Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2014). ACS Publications.[Link]

-

Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2021). MDPI.[Link]

-

Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (2019). National Center for Biotechnology Information.[Link]

-

Carboxylic Acid and Phenolic Hydroxyl Interactions in the Crystal Structures of Co-Crystals/Clathrates of Trimesic Acid and Pyromellitic Acid with Phenolic Derivatives. (2006). ACS Publications.[Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2020). MDPI.[Link]

-

Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (2019). ACS Publications.[Link]

-

Crystal structure of 3-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine (11d). (n.d.). ResearchGate.[Link]

-

Weak interactions in crystal engineering—understanding the recognition properties of the nitro group. (2000). Royal Society of Chemistry.[Link]

-

Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2024). MDPI.[Link]

-

The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. (2023). CrystEngComm.[Link]

-

Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives. (2019). Royal Society of Chemistry.[Link]

-

The hydrogen bonding of molecules in the title compound. Hydrogen... (n.d.). ResearchGate.[Link]

-

Sumrell, G. (1956). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. LSU Historical Dissertations and Theses.[Link]

-

Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (2014). ResearchGate.[Link]

-

Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. (2017). National Center for Biotechnology Information.[Link]

-

Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (2018). MDPI.[Link]

-

Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. (2023). National Center for Biotechnology Information.[Link]

-

Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. (2008). ResearchGate.[Link]

-

Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energ. (2024). ChemRxiv.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Importance of O⋯N interaction between nitro groups in crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Weak interactions in crystal engineering—understanding the recognition properties of the nitro group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijbr.com.pk [ijbr.com.pk]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00846K [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rigaku.com [rigaku.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. excillum.com [excillum.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 24. annualreviews.org [annualreviews.org]

An In-depth Technical Guide to the Solubility of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a candidate molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's journey from a laboratory curiosity to a therapeutic reality. Poor solubility can curtail oral bioavailability, complicate formulation, and generate misleading results in in-vitro assays, ultimately leading to costly late-stage failures. This guide provides an in-depth technical exploration of the solubility of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The 1,2,3-triazole motif is a valued scaffold in drug discovery, known for its metabolic stability and capacity for hydrogen bonding.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to accurately characterize the solubility of this and similar molecules.

Physicochemical Properties Governing Solubility

A molecule's solubility is not a singular, immutable value but is instead governed by a delicate interplay of its structural and electronic features. For an ionizable compound like this compound, understanding its key physicochemical parameters is essential to predicting and interpreting its solubility behavior across different environments.

| Property | Predicted/Estimated Value | Significance for Solubility |

| Molecular Formula | C₉H₆N₄O₄ | Provides the elemental composition. |

| Molecular Weight | 234.17 g/mol | Influences diffusion and dissolution rates. |

| pKa (acid dissociation constant) | ~3.5 - 4.5 (estimated) | Determines the ionization state at a given pH, which drastically affects solubility. As a carboxylic acid, it will be predominantly in its more soluble, deprotonated (carboxylate) form at pH values above its pKa. |

| logP (octanol-water partition coefficient) | 1.0 (predicted)[2] | A measure of lipophilicity. A logP of 1.0 suggests a relatively balanced hydrophilic-lipophilic character, indicating that while it has some lipophilicity, it is not excessively greasy, which can negatively impact aqueous solubility. |

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The solubility of an ionizable compound like this compound is intrinsically linked to the pH of the aqueous medium. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship. The carboxylic acid moiety can exist in a neutral (protonated) form or an ionized (deprotonated) carboxylate form. The ionized form is significantly more polar and, therefore, more soluble in aqueous media.

Sources

An In-Depth Technical Guide to the Discovery of Nitrophenyl-Substituted Triazole Carboxylic Acids

This guide provides a comprehensive exploration into the synthesis, characterization, and biological evaluation of nitrophenyl-substituted triazole carboxylic acids. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the causal reasoning behind experimental design, emphasizing the self-validating nature of robust scientific methodology.

Introduction: The Strategic Convergence of Three Pharmacophores

In the landscape of medicinal chemistry, the assembly of privileged structures is a cornerstone of rational drug design. This guide focuses on a molecular architecture that combines three such components: the triazole ring, a carboxylic acid moiety, and a nitrophenyl substituent.

-

The Triazole Core: The five-membered triazole ring, existing as 1,2,3- and 1,2,4-isomers, is a highly stable aromatic heterocycle renowned for its metabolic stability and its capacity to engage in hydrogen bonding and dipole-dipole interactions.[1][2] Its presence is a hallmark of numerous clinically approved drugs, spanning antifungal, antiviral, and anticancer agents.[3][4][5] The triazole nucleus serves as a rigid scaffold, orienting appended functional groups in a precise three-dimensional arrangement conducive to target binding.[2]

-

The Carboxylic Acid Moiety: The inclusion of a carboxylic acid group is a deliberate strategic choice. It significantly enhances aqueous solubility, a critical parameter for bioavailability. Furthermore, its anionic carboxylate form can establish powerful ionic interactions with positively charged residues, such as arginine or lysine, within a biological target's active site, thereby anchoring the molecule and enhancing its potency.

-

The Nitrophenyl Substituent: The nitrophenyl group is a potent electronic modulator. The strongly electron-withdrawing nitro (NO₂) group can profoundly influence the electronic properties of the entire molecule, impacting its binding affinity and reactivity. Its presence has been linked to enhanced biological activity in various therapeutic areas, including antibacterial and antiparasitic applications.[5]

This guide will dissect the synthesis of these target molecules, detail the analytical workflows required to validate their structure and purity, and explore their promising biological activities, with a particular focus on their potential as novel therapeutic agents.

Synthetic Strategies: Building the Core Scaffold with Precision

The synthesis of nitrophenyl-substituted triazole carboxylic acids relies on robust and high-yield chemical transformations. The choice of synthetic route is dictated by the desired triazole isomer (1,2,3- vs. 1,2,4-) and is guided by principles of efficiency, regioselectivity, and scalability.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC "Click" Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the preeminent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Its widespread adoption is due to its exceptional reliability, mild reaction conditions, high yields, and, most critically, its near-perfect regioselectivity, which exclusively furnishes the 1,4-isomer.[6] This eliminates the formation of 1,5-regioisomers, simplifying purification and ensuring a homogenous final product.[6]

The general workflow involves the coupling of an organic azide with a terminal alkyne, followed by hydrolysis to unmask the carboxylic acid.

Experimental Protocol 1: Synthesis of 4-(4-Nitrophenyl)-1H-1,2,3-triazole-1-acetic acid

This protocol is adapted from methodologies demonstrated to be effective for generating this class of compounds.[6]

Part A: Synthesis of Methyl 2-azidoacetate (Azide Intermediate)

-

To a solution of methyl 2-bromoacetate (1.0 eq) in a suitable solvent (e.g., DMF), add sodium azide (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC.

-

Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido-ester intermediate, which can often be used in the next step without further purification.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a reaction vessel, dissolve methyl 2-azidoacetate (1.0 eq) and 1-ethynyl-4-nitrobenzene (1.0 eq) in a solvent mixture, typically t-BuOH/water.[7]

-

Add sodium ascorbate (0.2 eq) to the solution, followed by copper(II) sulfate pentahydrate (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Stir the reaction vigorously at room temperature for 8-16 hours. The formation of the product is often indicated by a color change.

-

After completion, filter the reaction mixture to remove insoluble copper salts. Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify the resulting crude triazole ester by column chromatography on silica gel.

Part C: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified triazole ester (1.0 eq) in methanol.

-

Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 2.0-3.0 eq).[6]

-

Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Neutralize the reaction mixture with an acidic solution (e.g., 1M HCl) to a pH of ~2-3, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the final nitrophenyl-substituted triazole carboxylic acid.

Synthesis of 1,2,4-Triazoles via Condensation and Cyclization

The synthesis of the 1,2,4-triazole isomer typically follows a different pathway, often involving the condensation of hydrazides or their derivatives with a one-carbon unit source, followed by cyclization.

This pathway often yields a triazole-thione or triazol-one, which then requires subsequent chemical modifications to introduce the carboxylic acid moiety, making it a more synthetically intensive route compared to the directness of the CuAAC reaction for the 1,2,3-isomer. Direct condensation of aminoguanidine with carboxylic acids under microwave irradiation represents a more modern and efficient approach.[8]

Analytical Validation: A Self-Corroborating System

The structural confirmation and purity assessment of the synthesized compounds are paramount. A multi-pronged analytical approach is employed, where each technique provides a piece of the structural puzzle. The convergence of these independent data streams creates a self-validating system that ensures the identity and integrity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Key diagnostic signals include the singlet for the C5-H of the triazole ring, typically observed between δ 8.0 and 9.0 ppm. The distinct AA'BB' splitting pattern of the 1,4-disubstituted nitrophenyl group is also a critical identifier.[6][7]

-

¹³C NMR: Confirms the carbon framework, including the characteristic signal for the carboxylic acid carbonyl carbon (δ 170-185 ppm).[9]

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition with high precision and corroborating the proposed structure.[10]

-

Infrared (IR) Spectroscopy: Identifies key functional groups through their characteristic vibrational frequencies, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the asymmetric and symmetric stretches of the nitro group (NO₂).

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which must match the calculated values for the proposed molecular formula, serving as a final check on purity.[10]

Biological Activity and Structure-Activity Relationships (SAR)

The true value of these synthesized molecules lies in their biological potential. Research has shown that the nitrophenyl-triazole scaffold is a potent pharmacophore, particularly in the realm of infectious diseases.

Potent Antitrypanosomal Activity

A significant body of work has identified 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives as highly promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][11] This neglected tropical disease affects millions, and current treatments suffer from low efficacy in the chronic phase and significant side effects.[6]

Studies have demonstrated that compounds derived from this scaffold are not only potent but also highly selective, showing minimal cytotoxicity to mammalian cells. This results in a high Selectivity Index (SI), a critical parameter in drug development.

Table 1: Comparative Biological Activity of a Lead Compound vs. Benznidazole (BZN)

| Compound | Target Organism | IC₅₀ (µM) [a] | Mammalian Cell Line | CC₅₀ (µM) [b] | Selectivity Index (SI) [c] |

| Lead Compound 19 [6] | T. cruzi (amastigote) | 0.10 ± 0.04 | LLC-MK2 | > 40 | > 400 |

| Benznidazole (BZN) [6][11] | T. cruzi (amastigote) | 1.4 ± 0.1 | LLC-MK2 | 46.86 | ~33 |

| Data synthesized from published reports for illustrative purposes.[6][11] |

[b] CC₅₀ (Half-maximal cytotoxic concentration): Concentration that is toxic to 50% of mammalian cells.

[c] SI = CC₅₀ / IC₅₀. A higher value indicates greater selectivity for the parasite over host cells.

The data clearly indicates that optimized nitrophenyl-substituted triazole derivatives can be orders of magnitude more potent and selective than the current clinical standard, benznidazole.[6]

Structure-Activity Relationship (SAR) Insights

The analysis of multiple analogs has provided key insights into the structural requirements for activity.

-